molecular formula C18H22N2OS B5232884 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide

2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide

Cat. No. B5232884
M. Wt: 314.4 g/mol
InChI Key: NVQMRXJSKQMIIY-UHFFFAOYSA-N
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Description

2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide, also known as TRO19622, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide is a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. By blocking the sigma-1 receptor, 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide may modulate the activity of various neurotransmitter systems, such as dopamine, serotonin, and glutamate, which are implicated in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects
2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been shown to improve cognitive function and reduce amyloid-beta levels in animal models of Alzheimer's disease. It has also been shown to protect dopaminergic neurons and improve motor function in animal models of Parkinson's disease. Additionally, 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide in lab experiments is its selectivity for the sigma-1 receptor, which allows for more specific modulation of cellular processes. However, one limitation is that 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has a relatively short half-life and may require frequent dosing in animal experiments.

Future Directions

Future research on 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide could focus on elucidating its mechanism of action in different neurological disorders and identifying potential biomarkers for patient selection. Additionally, 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide could be studied in combination with other drugs to assess its potential synergistic effects. Finally, the development of more potent and selective sigma-1 receptor antagonists could lead to the discovery of new therapeutic agents for neurological disorders.

Synthesis Methods

The synthesis of 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide involves the reaction of 3-methyl-2-thiophenecarboxylic acid with N-phenylpiperazine in the presence of a coupling agent, such as dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 1-azepanecarboxylic acid to yield 2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide.

Scientific Research Applications

2-(3-methyl-2-thienyl)-N-phenyl-1-azepanecarboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been investigated for its potential anti-inflammatory and analgesic properties.

properties

IUPAC Name

2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-14-11-13-22-17(14)16-10-6-3-7-12-20(16)18(21)19-15-8-4-2-5-9-15/h2,4-5,8-9,11,13,16H,3,6-7,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQMRXJSKQMIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CCCCCN2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylthiophen-2-yl)-N-phenylazepane-1-carboxamide

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